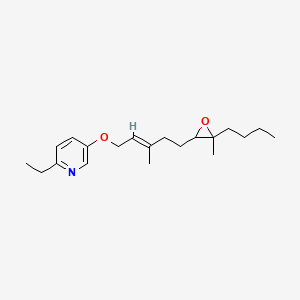![molecular formula C14H11N3O4S B14465964 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- CAS No. 73155-21-2](/img/structure/B14465964.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the reaction of alkenes with electrophilic nitrogen sources. One common method is the aziridination of alkenes using electrophilic nitrogen reagents such as iminoiodinanes or nitrene precursors . For the specific synthesis of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-, the reaction may involve the coupling of a suitable alkene with a 2,4-dinitrophenylthio-substituted amine under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of catalysts, temperature control, and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where the 2,4-dinitrophenylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and dinitrophenylthio groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of bases or acids to facilitate the ring-opening or substitution processes .
Major Products Formed
The major products formed from the reactions of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield a variety of amine derivatives .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent reactions. The presence of electron-withdrawing groups such as the 2,4-dinitrophenylthio group can activate the ring towards nucleophilic attack . The compound may interact with molecular targets such as enzymes and receptors, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is unique due to the presence of the 2,4-dinitrophenylthio and phenyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73155-21-2 |
|---|---|
Molekularformel |
C14H11N3O4S |
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)sulfanyl-2-phenylaziridine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-6-7-14(12(8-11)17(20)21)22-15-9-13(15)10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI-Schlüssel |
GQKFLKJGIRASBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



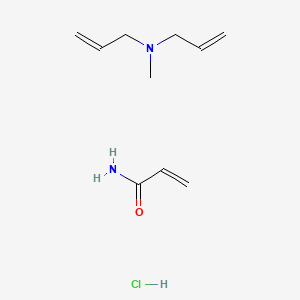
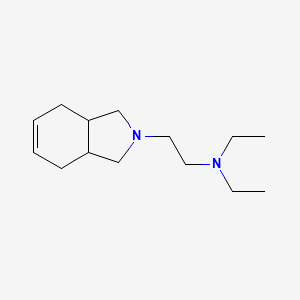
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)



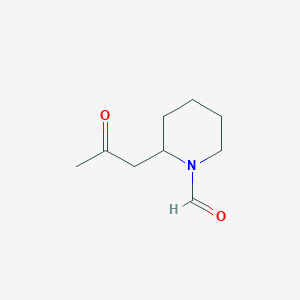
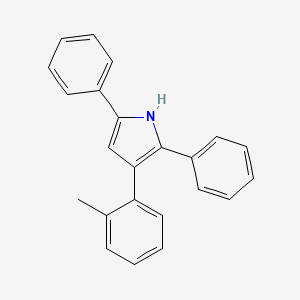
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)

